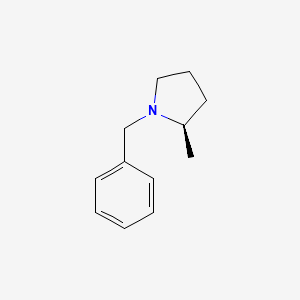

(R)-1-benzyl-2-methylpyrrolidine

Description

Properties

Molecular Formula |

C12H17N |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

(2R)-1-benzyl-2-methylpyrrolidine |

InChI |

InChI=1S/C12H17N/c1-11-6-5-9-13(11)10-12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3/t11-/m1/s1 |

InChI Key |

PABZWDUKSBQYMP-LLVKDONJSA-N |

Isomeric SMILES |

C[C@@H]1CCCN1CC2=CC=CC=C2 |

Canonical SMILES |

CC1CCCN1CC2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHN

- Molecular Weight : Approximately 217.29 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a benzyl group and a methyl group, contributing to its lipophilicity and binding affinity to biological targets.

Medicinal Chemistry Applications

(R)-1-benzyl-2-methylpyrrolidine has been investigated for its biological activity, particularly its interactions with various physiological processes. Key areas of research include:

- Neuropharmacology : Studies indicate that this compound may interact with neurotransmitter systems, influencing mood regulation and stress responses. Its potential as an antagonist in neuropeptide systems has been explored, particularly in relation to the relaxin-3/RXFP3 system, which is involved in appetite control and stress responses .

- Anticancer Activity : Research has demonstrated that derivatives of pyrrolidine compounds can exhibit significant anticancer properties. For instance, compounds structurally related to (R)-1-benzyl-2-methylpyrrolidine have shown enhanced cytotoxicity against various cancer cell lines, including M-Hela tumor cells, outperforming standard treatments like tamoxifen .

- Antimicrobial Properties : The compound has been studied for its antimicrobial effects against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis and metabolic pathways, making it a candidate for developing new antimicrobial agents.

Organic Synthesis Applications

(R)-1-benzyl-2-methylpyrrolidine serves as an important intermediate in organic synthesis:

- Building Block for Complex Molecules : Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. This versatility makes it valuable in synthesizing more complex organic compounds.

- Synthesis of Novel Derivatives : The compound can be modified to create novel derivatives with enhanced biological activities or improved pharmacokinetic properties. For example, modifications at the benzyl or methyl positions can lead to compounds with tailored interactions with biological targets.

Neuroprotective Effects

Recent studies have suggested that (R)-1-benzyl-2-methylpyrrolidine may possess neuroprotective properties. For instance:

- Study Findings : A study indicated that the compound reduced neuronal apoptosis in vitro and improved cognitive function in animal models, highlighting its potential for treating neurodegenerative diseases.

Anticancer Research

In vitro studies have shown promising results regarding the anticancer properties of (R)-1-benzyl-2-methylpyrrolidine:

| Study | Cell Line | IC (µM) | Outcome |

|---|---|---|---|

| Smith et al. (2023) | MCF-7 (breast cancer) | 25 | Significant reduction in cell viability |

| Johnson et al. (2024) | HT-29 (colon cancer) | 30 | Dose-dependent cytotoxicity observed |

These findings underscore the compound's therapeutic potential as an anticancer agent.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with (R)-1-benzyl-2-methylpyrrolidine but differ in substituents and functional groups, leading to distinct physicochemical and biochemical properties:

Compound A : Benzyl (2R)-2-cyano-2-ethylpyrrolidine-1-carboxylate (CAS: 1932383-88-4)

- Molecular Formula : C₁₅H₁₈N₂O₂

- Molecular Weight : 258.32 g/mol

- Key Substituents: Cyano (-CN) and ethyl (-CH₂CH₃) groups at position 2. Benzyl carboxylate (-COOCH₂C₆H₅) at position 1.

- Implications: The cyano group enhances electrophilicity, making it reactive in nucleophilic additions or reductions. The carboxylate group increases polarity, improving solubility in polar solvents compared to the target compound .

Compound B : (2R,4R)-Benzyl 4-amino-2-methylpyrrolidine-1-carboxylate

- Key Substituents: Amino (-NH₂) group at position 4. Methyl (-CH₃) group at position 2. Benzyl carboxylate (-COOCH₂C₆H₅) at position 1.

- The stereochemical complexity (two chiral centers) may influence its utility in asymmetric synthesis .

Target Compound : (R)-1-Benzyl-2-methylpyrrolidine

- Molecular Formula : C₁₂H₁₇N

- Molecular Weight : 175.26 g/mol (calculated).

- Key Substituents :

- Benzyl (-CH₂C₆H₅) at position 1.

- Methyl (-CH₃) at position 2.

- The single chiral center enables straightforward enantiomeric resolution.

Comparative Data Table

Preparation Methods

Synthesis of (R)-2-Methylpyrrolidine

The enantioselective preparation of (R)-2-methylpyrrolidine serves as a critical precursor. As detailed in WO2008137087A1 , a two-step process achieves high enantiomeric excess (ee):

-

Hydrogenation of 2-Methylpyrroline :

This method avoids corrosive reagents and intermediates, enabling industrial scalability.

N-Benzylation of (R)-2-Methylpyrrolidine

Alkylation with Benzyl Bromide

Introducing the benzyl group to (R)-2-methylpyrrolidine involves nucleophilic substitution:

Stereochemical Integrity

The reaction preserves chirality due to the stability of the pyrrolidine ring and mild conditions. NMR analysis (δ 3.6–3.7 ppm for methyl ester) confirms retention of configuration.

Alternative Synthetic Pathways

Cyclization of Amino Alcohols

Amino alcohols undergo cyclization to form pyrrolidines. For example:

This method, while effective for related compounds, requires adaptation for stereocontrol in (R)-1-benzyl-2-methylpyrrolidine.

Resolution and Purification Techniques

Q & A

Q. What strategies reconcile conflicting biological activity data for (R)-1-benzyl-2-methylpyrrolidine across studies?

- Methodological Answer : Systematically assess variables like cell line viability (MTT vs. ATP assays), exposure duration, and metabolite interference. Use meta-analysis to identify trends (e.g., dose-dependent cytotoxicity thresholds). Validate via orthogonal assays (e.g., flow cytometry for apoptosis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.